4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and an aniline group, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The thiadiazole ring is known to interact with various biological molecules, leading to its antimicrobial and antifungal effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Fluoroaniline derivatives: Compounds containing the fluoroaniline moiety also show comparable chemical reactivity and applications.
Uniqueness
4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the combination of the fluorine atom and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N-(thiadiazol-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLQVJPIVVQJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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